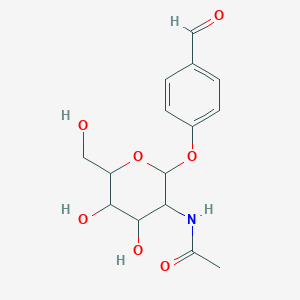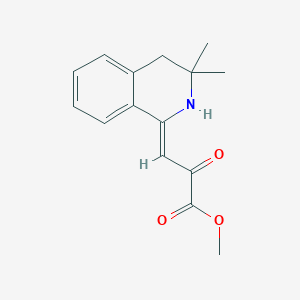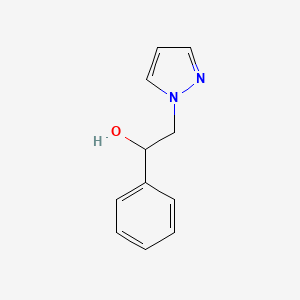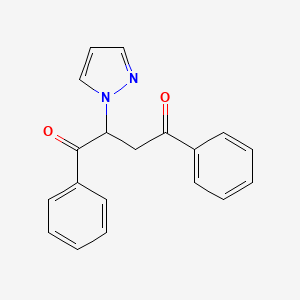
N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide
Descripción general
Descripción
N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide, also known as Compound A, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. Compound A belongs to the class of small molecule inhibitors that selectively target the activity of a specific protein, making it a promising candidate for the development of new therapeutic agents. In
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A involves the selective inhibition of Hsp90 activity. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins that are overexpressed in cancer cells. Inhibition of Hsp90 activity leads to the destabilization and degradation of these client proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been shown to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. Furthermore, N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A is its high selectivity for Hsp90, which reduces the risk of off-target effects. In addition, N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A is its low solubility in aqueous solutions, which can limit its effectiveness in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the development of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A. One of the main areas of interest is the optimization of the synthesis method to improve the yield and purity of the final product. In addition, further studies are needed to explore the potential applications of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the development of new formulations and delivery methods may help to overcome the limitations of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A, such as its low solubility in aqueous solutions. Overall, the potential applications of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A in scientific research and the development of new therapeutic agents make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the development of new therapeutic agents for the treatment of cancer. N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been shown to selectively target the activity of a specific protein called Hsp90, which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of Hsp90 activity has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-14(3,5-2)15-13(16)11-12-9-7-6-8-10-12/h1,6-10H,5,11H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWGTMDKXUYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpent-1-yn-3-yl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isopropoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299290.png)


![3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299298.png)
![3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)

![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299337.png)
![3-(4-isopropoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4299339.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)

